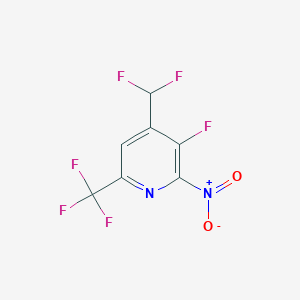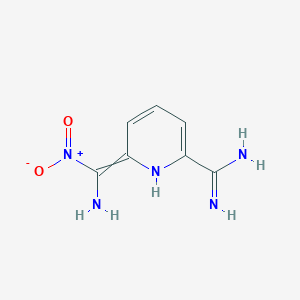
2-((2-Chlorobenzyl)thio)-6-(4-methoxyphenyl)-4-phenylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Chlorobenzyl)thio)-6-(4-methoxyphenyl)-4-phenylnicotinonitrile is a complex organic compound with a unique structure that includes a chlorobenzyl group, a methoxyphenyl group, and a phenylnicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chlorobenzyl)thio)-6-(4-methoxyphenyl)-4-phenylnicotinonitrile typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the chlorobenzyl thioether, followed by the introduction of the methoxyphenyl and phenylnicotinonitrile groups under controlled reaction conditions. Common reagents used in these reactions include chlorobenzyl chloride, sodium thiolate, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
2-((2-Chlorobenzyl)thio)-6-(4-methoxyphenyl)-4-phenylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorobenzyl or methoxyphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
2-((2-Chlorobenzyl)thio)-6-(4-methoxyphenyl)-4-phenylnicotinonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((2-Chlorobenzyl)thio)-6-(4-methoxyphenyl)-4-phenylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Chlorobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone
- 2-((2-Chlorobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone
Uniqueness
2-((2-Chlorobenzyl)thio)-6-(4-methoxyphenyl)-4-phenylnicotinonitrile is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C26H19ClN2OS |
|---|---|
Molecular Weight |
443.0 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C26H19ClN2OS/c1-30-21-13-11-19(12-14-21)25-15-22(18-7-3-2-4-8-18)23(16-28)26(29-25)31-17-20-9-5-6-10-24(20)27/h2-15H,17H2,1H3 |
InChI Key |
OKTJOXMXWJUBQP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)SCC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-1H-imidazole](/img/structure/B11785191.png)
![Methyl 2-(2-hydroxy-1H-benzo[d]imidazol-5-yl)acetate](/img/structure/B11785203.png)
![2-Amino-1-(1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridin-5(4H)-yl)ethanone](/img/structure/B11785211.png)



![Phenyl(thieno[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B11785235.png)
![Ethyl 2-(N-(3-nitrophenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)acetate](/img/structure/B11785244.png)



![Methyl 2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetate](/img/structure/B11785254.png)


